molecular formula C22H21BrN2O3 B11310841 1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11310841
M. Wt: 441.3 g/mol
InChI Key: YSMDAMGVTZRZIU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the bromophenyl intermediate, followed by the introduction of the dimethylamino propyl chain. The final step involves the formation of the dihydrochromeno pyrrole structure through cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Scientific Research Applications

1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the dimethylamino propyl chain can enhance solubility and bioavailability. The dihydrochromeno pyrrole structure may contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

    1-(4-Bromophenyl)-3-(4-Fluoroanilino)-1-Propanone: This compound features a similar bromophenyl group but differs in its overall structure and functional groups.

    1-(4-Bromophenyl)-2-(dimethylamino)ethanol: Another compound with a bromophenyl group, but with different substituents and a simpler structure.

The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21BrN2O3

Molecular Weight

441.3 g/mol

IUPAC Name

1-(3-bromophenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21BrN2O3/c1-24(2)11-6-12-25-19(14-7-5-8-15(23)13-14)18-20(26)16-9-3-4-10-17(16)28-21(18)22(25)27/h3-5,7-10,13,19H,6,11-12H2,1-2H3

InChI Key

YSMDAMGVTZRZIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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